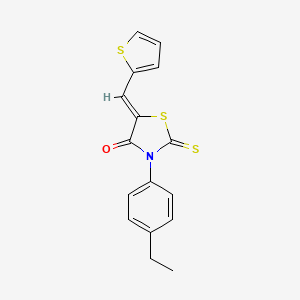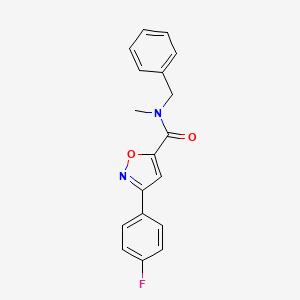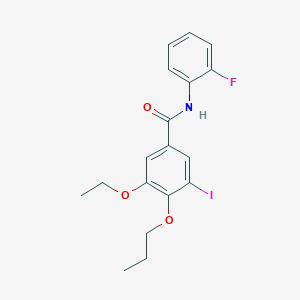![molecular formula C17H19NO2S B4578902 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)
2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives involves copper-catalyzed C(sp3)-S bond and C(sp2)-S bond cross-coupling reactions. For instance, the sulfuration reaction of 2-(2-iodobenzoyl) substituted or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide in the presence of copper catalysts leads to the formation of tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds (Pan Dang et al., 2017). This method demonstrates an efficient strategy for constructing the corresponding derivatives.
Molecular Structure Analysis
The molecular structure of derivatives of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is characterized by complex arrangements and interactions. For example, the crystal structure of a related compound, trans-rac-[1-oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, reveals specific dihedral angles and intermolecular interactions (M. Akkurt et al., 2008). These structures provide insights into the properties and reactivity of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives include various catalytic processes and interactions. A notable reaction is the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction (Xu Liu et al., 2016). These reactions underline the versatility and reactivity of tetrahydroisoquinoline derivatives.
Physical Properties Analysis
The physical properties of 2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Detailed analysis of these properties is essential for understanding their behavior in various environments and potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group interactions, define the applications and synthesis pathways of tetrahydroisoquinoline derivatives. The study on the comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase highlights the chemical interactions and potency of these compounds (G. L. Grunewald et al., 2006).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Copper-Catalyzed Synthesis : A study by Dang, Zheng, and Liang (2017) described the copper-catalyzed sulfuration reaction of 2-(2-iodobenzoyl) substituted, or 2-(2-iodobenzyl) substituted 1,2,3,4-tetrahydroisoquinolines with potassium sulfide. This method efficiently constructs tetrahydroisoquinoline-fused 1,3-benzothiazine scaffolds, demonstrating a strategy to form C(sp3)-S and C(sp2)-S bonds, highlighting the chemical versatility of these compounds (Dang, Zheng, & Liang, 2017).
Rhodium(II)-Catalyzed Skeletal Rearrangement : Research by Yu et al. (2016) showcased the skeletal rearrangement of ether tethered N-sulfonyl-1,2,3-triazoles through rhodium(II) catalysis, offering a rapid approach to 2-aminoindanone and dihydroisoquinoline derivatives. This method signifies a novel pathway to diverse molecular structures, implicating the significance of 1,2,3,4-tetrahydroisoquinoline derivatives in synthetic organic chemistry (Yu et al., 2016).
Biological Applications
Antitumor Activity : The synthesis and evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives for their antitumor activities have been an area of active research. A study highlighted by Redda, Gangapuram, and Ardley (2010) focused on substituted tetrahydroisoquinolines as potential anticancer agents, indicating their significant cytotoxicity against breast cancer cell lines. This research underlines the therapeutic potential of these compounds in cancer treatment (Redda, Gangapuram, & Ardley, 2010).
Microtubule Disruptor for Cancer Therapy : The exploration of tetrahydroisoquinoline derivatives as microtubule disruptors for cancer therapy has shown promising results. The study by Hargrave et al. (2022) investigated a tetrahydroisoquinoline-based sulfamate, STX3451, for its potential to pre-sensitize breast cancer cells to radiation, showing increased cytotoxicity and suggesting a novel approach to cancer treatment (Hargrave et al., 2022).
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-5-4-6-15(11-14)13-21(19,20)18-10-9-16-7-2-3-8-17(16)12-18/h2-8,11H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVHJRSSRDGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)
